Trietilenfosforamida

Descripción general

Descripción

La tetraetilenpentamina (TEPA) es un compuesto orgánico que pertenece a la clase de las etilenaminas. Es un líquido ligeramente viscoso con un color amarillo, soluble en la mayoría de los solventes polares . TEPA es conocido por su actividad citotóxica y se utiliza en diversas aplicaciones industriales y científicas.

Aplicaciones Científicas De Investigación

TEPA tiene una amplia gama de aplicaciones en la investigación científica:

Biología: TEPA se estudia por su actividad citotóxica y su posible uso en el tratamiento del cáncer.

Medicina: TEPA es un metabolito de thioTEPA, un agente alquilante utilizado en quimioterapia.

Industria: TEPA se utiliza en la producción de amidoaminas, que se utilizan como agentes de curado para resinas epoxi.

Mecanismo De Acción

TEPA ejerce sus efectos citotóxicos a través de la alquilación del ADN. Forma enlaces cruzados con moléculas de ADN, lo que lleva a daño del ADN e inhibición de la división celular. Este mecanismo es similar al de su compuesto madre, thioTEPA, que también actúa como un agente alquilante .

Análisis Bioquímico

Biochemical Properties

Triethylenephosphoramide interacts with various enzymes, proteins, and other biomolecules. It is known to be a direct alkylating agent with potent genotoxic activity . The alkyl group attaches to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring . This stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA .

Cellular Effects

Triethylenephosphoramide has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to cause depression of the bone marrow and depletion of lymphoid tissue .

Molecular Mechanism

Triethylenephosphoramide exerts its effects at the molecular level through several mechanisms. It forms covalent bonds with DNA, causing DNA damage and inhibiting cancer cell growth . It also blocks the activity of cholinesterase enzymes in an insect’s nervous system .

Temporal Effects in Laboratory Settings

Over time, the effects of Triethylenephosphoramide can change in laboratory settings. It has been observed that Triethylenephosphoramide metabolism leads to the inactivation of certain enzymes . Also, it has been found that plasma samples at room temperature were stable for at least 60 hours for Triethylenephosphoramide .

Dosage Effects in Animal Models

The effects of Triethylenephosphoramide vary with different dosages in animal models. High doses of Triethylenephosphoramide have been shown to induce depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa, similar to that seen with other alkylating agents .

Metabolic Pathways

Triethylenephosphoramide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form active metabolites . The metabolic profile of Triethylenephosphoramide has been studied, and it has been found that it is converted into an active metabolite through oxidative desulfuration .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

TEPA se puede sintetizar mediante la reacción de etilendiamina con dicloruro de etileno en condiciones controladas. La reacción generalmente implica calentar los reactivos en presencia de una base, como hidróxido de sodio, para facilitar la formación de TEPA .

Métodos de producción industrial

En entornos industriales, TEPA se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica la alimentación continua de etilendiamina y dicloruro de etileno en un reactor, donde la reacción tiene lugar bajo condiciones controladas de temperatura y presión. El producto se purifica luego mediante destilación para obtener TEPA de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

TEPA sufre varias reacciones químicas, que incluyen:

Oxidación: TEPA se puede oxidar para formar los óxidos de amina correspondientes.

Reducción: TEPA se puede reducir para formar aminas inferiores.

Sustitución: TEPA puede sufrir reacciones de sustitución con haluros para formar aminas sustituidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se utilizan haluros como cloruro de etilo en reacciones de sustitución.

Principales productos formados

Oxidación: Óxidos de amina.

Reducción: Aminas inferiores.

Sustitución: Aminas sustituidas.

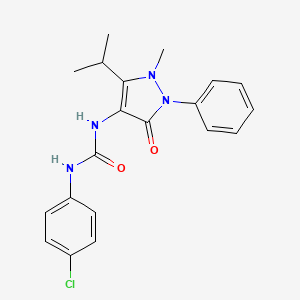

Comparación Con Compuestos Similares

TEPA se compara con otras etilenaminas como:

- Dietilenitriamina (DETA)

- Trietilenotetramina (TETA)

- Pentaetilenhexamina (PEHA)

Unicidad

TEPA es única debido a su mayor número de unidades de etilenamina, lo que le proporciona mayor reactividad y versatilidad en diversas aplicaciones .

Compuestos similares

- Dietilenitriamina (DETA)

- Trietilenotetramina (TETA)

- Pentaetilenhexamina (PEHA)

Propiedades

IUPAC Name |

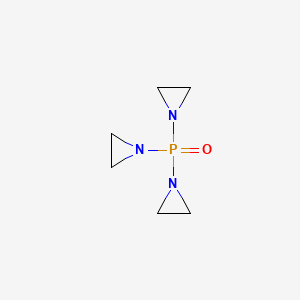

1-[bis(aziridin-1-yl)phosphoryl]aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMXEPQQLNQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052716 | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley] | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

90-91 °C @ 23 MM HG | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999) | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0063 [mmHg] | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE MOST IMPORTANT PHARMACOLOGICAL ACTIONS OF THE ALKYLATING AGENTS ARE THOSE THAT DISTURB THE FUNDAMENTAL MECHANISMS CONCERNED WITH CELL GROWTH, MITOTIC ACTIVITY, DIFFERENTIATION, & FUNCTION. THE CAPACITY OF THESE DRUGS TO INTERFERE WITH NORMAL MITOSIS & CELL DIVISION IN ALL RAPIDLY PROLIFERATING TISSUES PROVIDES THE BASIS FOR THEIR THERAPEUTIC APPLICATIONS & FOR MANY OF THEIR TOXIC PROPERTIES. /ALKYLATING AGENTS/ | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

545-55-1, 27030-72-4 | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenephosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL19M2KE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °F (USCG, 1999), 41 °C | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TEPA?

A1: TEPA is an alkylating agent. [] It exerts its cytotoxic effects by forming covalent bonds with DNA, primarily at the N-7 position of guanine. [, ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.

Q2: How does TEPA's mechanism differ from its prodrug ThioTEPA?

A2: ThioTEPA itself is relatively inactive. It requires metabolic desulfuration to TEPA, which is the active metabolite primarily responsible for its cytotoxic effects. [, , , , ]

Q3: What are the downstream effects of TEPA-induced DNA alkylation?

A3: TEPA-induced DNA damage triggers cell cycle arrest, apoptosis, and ultimately cell death. [, ] This makes TEPA effective against rapidly dividing cells, such as those found in tumors.

Q4: Does TEPA affect normal cells?

A4: Yes, TEPA can also damage normal cells, particularly those with a high turnover rate, such as bone marrow cells. This non-specific cytotoxicity is a major limitation of TEPA therapy, often leading to dose-limiting myelosuppression. [, , , ]

Q5: What is the molecular formula and weight of TEPA?

A5: The molecular formula of TEPA is C6H15N3O2P, and its molecular weight is 189.17 g/mol. []

Q6: How does TEPA's stability in solution vary with pH?

A6: TEPA undergoes degradation in acidic solutions. [] Studies suggest that the sterilizing activity of partially degraded TEPA solutions correlates with the remaining intact TEPA, indicating that degradation products may have reduced activity. []

Q7: Does TEPA exhibit any catalytic properties?

A7: The provided research focuses on TEPA's anti-tumor and chemosterilant activities and does not mention any catalytic properties.

Q8: How does the number of aziridine groups in TEPA analogs affect their activity?

A8: Studies with TEPA analogs demonstrate that the presence of two aziridine groups maintains chromosome-breaking activity comparable to TEPA, while a single aziridine group results in reduced effectiveness. This suggests a direct correlation between the number of aziridine groups and the alkylating potential, thus influencing the compound's activity. []

Q9: How stable is TEPA under different storage conditions?

A9: The provided research primarily focuses on TEPA's activity and metabolism and does not provide detailed information on its stability under various storage conditions.

Q10: What is the primary route of TEPA administration, and what are its pharmacokinetic properties?

A10: TEPA is typically administered intravenously. [, , ] Studies show that it exhibits a two-compartment open model of elimination with a relatively short half-life. [] It is rapidly distributed throughout the body, including the cerebrospinal fluid (CSF). []

Q11: What is the relationship between TEPA exposure and toxicity?

A11: The relationship between TEPA exposure, measured as area under the curve (AUC), and toxicity, particularly myelosuppression, has been investigated in clinical trials. [, ] Therapeutic drug monitoring (TDM) strategies are being explored to individualize TEPA dosing and minimize toxicity. [, ]

Q12: What is the role of glutathione S-transferase in TEPA metabolism?

A12: Glutathione S-transferase (GST) catalyzes the conjugation of TEPA with glutathione, leading to the formation of monoglutathionyl TEPA, a detoxification pathway. []

Q13: How does the route of administration affect TEPA distribution in the CSF?

A13: Research comparing intraventricular and intravenous administration of TEPA in rhesus monkeys demonstrates that while intraventricular administration achieves significantly higher TEPA concentrations in the ventricles, the penetration into the lumbar CSF is limited. []

Q14: What types of cancer cells are most sensitive to TEPA?

A14: TEPA has shown activity against various cancers, including breast cancer, ovarian cancer, and leukemia. [, , ] Its efficacy is generally associated with rapidly dividing cells.

Q15: Have any clinical trials evaluated TEPA's efficacy in combination with other chemotherapeutic agents?

A15: Yes, TEPA is often used in combination chemotherapy regimens. [, , , ] For instance, the CTC regimen, comprising cyclophosphamide, thiotepa, and carboplatin, is used in high-dose chemotherapy protocols. [, ]

Q16: What are the known mechanisms of resistance to TEPA?

A16: While resistance mechanisms to TEPA are not explicitly discussed in the provided research, increased levels of glutathione and GST activity have been implicated in resistance to alkylating agents in general. []

Q17: What are the major side effects associated with TEPA?

A17: Myelosuppression, characterized by a decrease in blood cell production, is a major dose-limiting toxicity of TEPA. [, , ] Other potential side effects include nausea, vomiting, and alopecia. []

Q18: Are there any strategies to improve TEPA delivery to specific tumor sites?

A18: While the provided research doesn't focus on targeted TEPA delivery, one study explored the use of APRPG-PEG-modified TEPA-PCL, a targeted siRNA delivery system, to enhance the accumulation of simTOR (siRNA targeting mTOR) in lung metastases. []

Q19: What analytical methods are used to measure TEPA concentrations in biological samples?

A19: Gas chromatography (GC) is commonly employed to determine TEPA concentrations in biological samples. [, , ]

Q20: What is the environmental fate of TEPA?

A20: The provided research primarily focuses on TEPA's medical applications and does not discuss its environmental impact or degradation pathways.

Q21: Can TEPA be used as a chemosterilant?

A21: Yes, TEPA has shown potent chemosterilant activity in various insects, including houseflies, mosquitos, and weevils. [, , , , ] It disrupts insect reproduction by inducing sterility in both males and females.

Q22: How does the administration route affect TEPA's chemosterilant efficacy in insects?

A22: Studies on mosquitos demonstrate that topical application of thioTEPA results in higher uptake and greater sterility compared to TEPA. [] This suggests that the route of administration can significantly impact the effectiveness of TEPA as a chemosterilant.

Q23: How does TEPA affect the synthesis of hemolymph proteins in insects?

A23: Research on locusts revealed that TEPA treatment significantly reduced hemolymph protein concentrations. [] Further investigation indicated that this reduction was due to TEPA's inhibitory effects on protein synthesis in the fat body, a major site of protein production in insects. []

Q24: Can TEPA be used to induce experimental osteoporosis in animal models?

A24: Yes, one study used TEPA to induce experimental osteoporosis in rats. [] Results showed that TEPA administration led to decreased bone mineral density and structural changes in the mandibular condyle, femoral head, and vertebrae. []

Q25: How does copper deficiency affect endothelial cells, and what is TEPA's role in this context?

A25: Research on human umbilical vein endothelial cells (HUVEC) demonstrated that copper deficiency induced by the copper chelator triethylenetetramine (TETA), a TEPA analog, led to decreased cell viability and disrupted the organization of the cytoskeleton. [] Adding copper to the culture media could partially rescue these effects, suggesting copper's critical role in maintaining endothelial cell function. []

Q26: What are the potential applications of TEPA-functionalized materials?

A26: TEPA-functionalized materials show promise for CO2 capture applications. [, , , , ] The amine groups in TEPA can selectively bind to CO2, making it a potential candidate for carbon capture technologies. Studies have explored the use of TEPA-modified silica and metal-organic frameworks (MOFs) for efficient CO2 adsorption. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)